molecular formula C11H16N2O2S B1453531 1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920159-05-3

1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No. B1453531
CAS RN: 920159-05-3
M. Wt: 240.32 g/mol
InChI Key: KGNQNEBPINXKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a thioxo group attached to a hexahydroquinazolinone ring structure.

Scientific Research Applications

Antimicrobial and Anticonvulsant Applications

A study on the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones from anthranilic acid showcased broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives exhibited potent anticonvulsant activity when evaluated by the maximal electroshock convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antibacterial Activity

Another study focused on the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives. These compounds showed significant activity against a range of bacterial strains, suggesting their potential as antibacterial agents (Osarodion Peter Osarumwense, 2022).

Synthetic Methodologies

Research on the synthesis methodologies of 3,4,5,6,7,8-hexahydroquinazolin-2(1H)-ones and related compounds has been reported, with studies exploring solventless microwave irradiation processes and conventional methods for their preparation. These methodologies offer insights into the efficient and eco-friendly synthesis of thioxoquinazolinone derivatives (Phucho, Nongpiur, Nongrum, & Nongkhlaw, 2010).

Anti-inflammatory and Analgesic Evaluation

The anti-inflammatory and analgesic properties of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives were evaluated, identifying compounds with significant activity in these areas. This demonstrates the potential of thioxoquinazolinone derivatives in developing new anti-inflammatory and analgesic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

properties

IUPAC Name

1-(3-hydroxypropyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-7-3-6-13-9-5-2-1-4-8(9)10(16)12-11(13)15/h14H,1-7H2,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNQNEBPINXKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)NC(=O)N2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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1-(3-hydroxypropyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
Reactant of Route 6
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